2-(2-Iodoethoxy)ethan-1-ol is a chemical compound with the molecular formula C4H9IO2 and a molecular weight of approximately 202.02 g/mol. It features an iodoethoxy group attached to an ethan-1-ol backbone, making it a member of the ether and alcohol functional groups. The presence of the iodine atom contributes to its reactivity and potential biological activity. This compound is often studied for its applications in organic synthesis and pharmaceutical research due to its unique structural properties .
There is no documented information on a specific mechanism of action for 2-(2-Iodoethoxy)ethan-1-ol. As mentioned earlier, it serves primarily as a synthetic intermediate.
Due to the presence of iodine, 2-(2-Iodoethoxy)ethan-1-ol is likely to exhibit similar hazards as other haloalkanols:
These reactions make it a versatile intermediate in organic synthesis .
The biological activity of 2-(2-Iodoethoxy)ethan-1-ol has been noted in various studies. It exhibits acute toxicity, being harmful if swallowed or in contact with skin, which suggests potential applications in medicinal chemistry but also necessitates caution in handling . Its structural characteristics may allow it to interact with biological systems, potentially influencing enzyme activity or cellular processes.
Several methods exist for synthesizing 2-(2-Iodoethoxy)ethan-1-ol:
These methods highlight its accessibility for further chemical investigations and applications .
The applications of 2-(2-Iodoethoxy)ethan-1-ol include:
Interaction studies involving 2-(2-Iodoethoxy)ethan-1-ol focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can form stable complexes with certain biomolecules, which may influence its pharmacological properties. Additionally, studies on its toxicity and environmental impact are crucial for understanding its safety profile in laboratory and industrial settings .
Several compounds share structural similarities with 2-(2-Iodoethoxy)ethan-1-ol. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(2-Bromoethoxy)ethan-1-ol | C4H9BrO2 | Contains bromine instead of iodine; different reactivity |
| 1,2-Bis(2-iodoethoxy)ethane | C6H12I2O4 | Contains two iodoethoxy groups; increased complexity |
| Ethylene glycol bis(iodoacetate) | C6H10I4O4 | Contains multiple iodinated groups; used in polymer chemistry |
These compounds highlight the uniqueness of 2-(2-Iodoethoxy)ethan-1-ol through its specific iodine substitution and functional group arrangement, which may affect its reactivity and biological interactions differently than those of similar compounds .
The iodine and hydroxyl groups in 2-(2-iodoethoxy)ethan-1-ol facilitate its use as a ligand precursor for transition metal complexes. The ether oxygen and hydroxyl group can act as electron donors, while the iodine atom may participate in coordination or serve as a leaving group for post-functionalization.
Studies on analogous iodoethanol derivatives reveal that the iodine atom strongly adsorbs onto metal surfaces such as nickel, enabling the formation of reactive intermediates. For instance, 2-iodoethanol adsorbs molecularly on Ni(100) at low temperatures, with subsequent C–I bond cleavage generating hydroxyethyl species [3]. In the case of 2-(2-iodoethoxy)ethan-1-ol, the ether linkage may stabilize adsorbed intermediates, delaying decomposition and enabling controlled ligand exchange. This property is critical for synthesizing surface-bound organometallic species used in heterogeneous catalysis.
The compound’s dual functional groups allow chelation of metals like palladium or iron. For example, the hydroxyl group can deprotonate to form an alkoxide, while the ether oxygen provides additional coordination sites. Such behavior mirrors strategies employed in calixarene-based ligands, where ether-oxygen-rich environments stabilize metal-carbene bonds [6]. A hypothetical Pd(II) complex of 2-(2-iodoethoxy)ethan-1-ol could involve coordination through the hydroxyl oxygen and ether moiety, leaving the iodine available for oxidative addition in cross-coupling reactions.
Table 1: Comparative Ligand Properties of Iodoethoxy Derivatives
| Compound | Coordination Sites | Stability on Ni(100) | Proposed Metal Targets |
|---|---|---|---|
| 2-Iodoethanol | –OH, I | ≤150 K [3] | Ni, Pd |
| 2-(2-Iodoethoxy)ethan-1-ol | –OH, O, I | >150 K (predicted) | Pd, Fe, Au |
While 2-(2-iodoethoxy)ethan-1-ol itself is not a spin label, its iodine atom serves as a handle for introducing nitroxide radicals or other paramagnetic groups. The compound’s structure enables modular functionalization, critical for designing electron paramagnetic resonance (EPR) probes.
The iodine atom can undergo Ullmann-type coupling with nitroxide-bearing aryl boronic acids, leveraging palladium catalysts [5]. For example, Suzuki-Miyaura cross-coupling with a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-modified boronic acid would yield a spin-labelled derivative. Such compounds are valuable for studying macromolecular dynamics in polymers or proteins via EPR.
The iodo group may also aid in synthesizing hyperpolarized probes for magnetic resonance imaging (MRI). Isotopic labeling (e.g., replacing iodine with ^129I) could enhance signal intensity in halogen-based contrast agents. Additionally, the hydroxyl group permits conjugation to targeting molecules, enabling site-specific imaging applications.
Dendrimers require precise control over branching points, making 2-(2-iodoethoxy)ethan-1-ol an ideal monomer due to its orthogonal reactivity.
The hydroxyl group can be protected (e.g., as a silyl ether) while the iodoethoxy moiety undergoes nucleophilic substitution with polyamine cores. Subsequent deprotection allows further branching. For instance, reaction with ethylenediamine generates a secondary amine, which can react with additional monomers. This approach mirrors methods used in poly(amidoamine) (PAMAM) dendrimer synthesis but with enhanced versatility due to the iodine’s leaving-group ability.
The compound’s utility extends to covalent adaptable networks. In semi-interpenetrating polymer networks (semi-IPNs), 2-(2-iodoethoxy)ethan-1-ol crosslinks hydrophilic polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) via alkylation of tertiary amines [4]. The iodine atom facilitates quaternization, forming stable ammonium linkages that enhance mechanical stability while retaining stimuli-responsive behavior.
Table 2: Dendrimer Generations Synthesized Using Iodoethoxy Monomers
| Generation | Branching Units per Layer | Functional Groups Introduced |
|---|---|---|
| G1 | 3 | –OH, –I |
| G2 | 6 | –NH2, –I |
| G3 | 12 | –COOH, –I |
The compound’s ether and hydroxyl groups enable participation in hydrogen bonding and halogen bonding, key interactions in supramolecular assembly.
The iodine atom acts as a halogen bond donor, interacting with electron-rich species (e.g., pyridines). For example, combining 2-(2-iodoethoxy)ethan-1-ol with 4,4’-bipyridine could yield a porous framework stabilized by I···N interactions. Such materials show promise in gas storage or molecular separation.
The hydroxyl group enables esterification or urethane formation, while the iodine participates in reversible C–O bond-forming reactions. This duality allows the construction of stimuli-responsive hydrogels. For instance, oxidation of iodine to periodate could cleave ether linkages, enabling degradation under specific conditions.
Functionalizing cyclodextrins or cucurbiturils with 2-(2-iodoethoxy)ethan-1-ol enhances their binding affinity. The iodoethoxy chain extends the hydrophobic cavity, improving encapsulation of aromatic guests. Additionally, the hydroxyl group can be modified with targeting ligands for drug delivery applications.
Phase-transfer catalysis has emerged as a fundamental technique for facilitating etherification reactions involving 2-(2-iodoethoxy)ethan-1-ol derivatives [1] [2]. The mechanism operates through the transfer of reactants between immiscible phases, enabling reactions that would otherwise be kinetically unfavorable under conventional conditions [3] [4]. In multi-step etherification processes, quaternary ammonium salts and crown ethers serve as phase-transfer agents, dramatically improving reaction rates and yields [5] [6].
Tetrabutylammonium bromide has demonstrated exceptional efficacy as a phase-transfer catalyst in etherification reactions involving iodoethoxy compounds [2] [7]. Research indicates that catalytic amounts of tetrabutylammonium bromide are sufficient to promote various etherification processes, with reaction conditions typically requiring temperatures between 80-120°C and reaction times of 12-48 hours [8] [9]. The catalyst facilitates the migration of anionic nucleophiles into the organic phase, where they can effectively attack the electrophilic carbon centers adjacent to the iodine substituent [10] [11].
Table 1: Phase-Transfer Catalysis Reaction Conditions for Iodoethoxyethanol Etherification
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Solvent System | Reference |
|---|---|---|---|---|---|
| Tetrabutylammonium bromide | 80 | 48 | 99 | Dimethylformamide/Water | [8] |
| Tetrabutylammonium bromide | 120 | 12 | 82 | Acetonitrile/Water | [12] |
| Tetrabutylammonium iodide | 75 | 24 | 85 | Benzene/Water | [6] |
| Tributylmethylammonium chloride | 90 | 36 | 78 | Toluene/Water | [13] |
The kinetics of phase-transfer catalyzed etherification reactions follow a dual-step mechanism involving both transfer and intrinsic reaction steps [14]. The rate-determining step varies depending on the specific catalyst structure and reaction conditions, with highly lipophilic catalysts generally favoring intrinsic reaction-limited kinetics [4] [11]. Studies have shown that the efficiency of phase-transfer catalysis is significantly influenced by catalyst concentration, temperature, and the dielectric constant of the organic solvent [10] [15].
Multi-step etherification sequences involving 2-(2-iodoethoxy)ethan-1-ol typically proceed through sequential nucleophilic substitution reactions [16] [13]. The iodine substituent serves as an excellent leaving group, facilitating the formation of ether linkages under mild conditions [17] [18]. Phase-transfer conditions enable the use of inorganic bases such as potassium carbonate, which are more environmentally benign compared to organic bases traditionally required for such transformations [3] [13].
Crown ethers exhibit remarkable ability to accelerate reactions involving 2-(2-iodoethoxy)ethan-1-ol through complexation with metal cations and subsequent enhancement of nucleophile reactivity [19] [20]. The mechanism involves selective binding of alkali metal cations within the crown ether cavity, effectively separating the cation from its associated anion and increasing the nucleophilicity of the latter [21] [22]. This supramolecular approach has proven particularly effective for etherification reactions requiring high selectivity and mild reaction conditions [23] [24].
Eighteen-crown-six demonstrates exceptional selectivity for potassium cations, with binding constants in methanol reaching 10^6 M^-1 [22]. This strong complexation ability enables the solubilization of potassium salts in organic solvents, facilitating reactions that would otherwise require harsh conditions or polar aprotic solvents [19] [25]. Research has shown that the addition of catalytic amounts of eighteen-crown-six to etherification reactions involving iodoethoxy compounds can increase reaction rates by factors of 13 to 500-fold [26].
Table 2: Crown Ether Catalysis Data for Iodoethoxyethanol Reactions
| Crown Ether | Cation Selectivity | Binding Constant (M^-1) | Rate Enhancement Factor | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Eighteen-crown-six | Potassium | 10^6 | 500 | 80 | [22] [26] |
| Dibenzo-eighteen-crown-six | Potassium | 10^5 | 250 | 100 | [27] [25] |
| Fifteen-crown-five | Sodium | 10^4 | 150 | 90 | [28] |
| Twelve-crown-four | Lithium | 10^3 | 75 | 70 | [24] |
The reaction acceleration mechanism mediated by crown ethers involves multiple factors beyond simple cation complexation [21] [23]. The formation of crown ether-cation complexes results in increased ion separation, reduced ion pairing, and enhanced solvation of the resulting anions in organic media [19] [20]. Additionally, crown ethers can influence the conformational preferences of substrate molecules, potentially pre-organizing them for more favorable reaction pathways [28] [24].
Dibenzo-eighteen-crown-six exhibits unique properties compared to its non-benzannulated analog, forming flattened complexes that often allow higher coordination numbers at the encapsulated metal cation [27] [25]. This structural feature can lead to enhanced catalytic activity in certain etherification reactions, particularly those involving sterically hindered substrates [27]. The synthesis of dibenzo-eighteen-crown-six from catechol and bis(chloroethyl) ether has been extensively studied, with reaction mechanisms involving template effects from alkali metal cations [27].
Microwave irradiation has revolutionized cyclization reactions involving 2-(2-iodoethoxy)ethan-1-ol derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product selectivity [29] [30]. The technique enables rapid heating of reaction mixtures through direct molecular interaction with electromagnetic radiation, resulting in more uniform temperature distribution and enhanced reaction kinetics [31] [32]. Microwave-assisted cyclization reactions typically proceed under solvent-free or minimal solvent conditions, aligning with green chemistry principles [30] [33].
The mechanisms underlying microwave acceleration in cyclization reactions involve both thermal and non-thermal effects [30] [31]. Thermal effects arise from rapid heating of polar molecules and ionic species, while non-thermal effects may include enhanced molecular motion and altered reaction pathways [29] [32]. For iodoethoxyethanol derivatives, microwave irradiation facilitates intramolecular cyclization through accelerated nucleophilic attack on the carbon-iodine bond [30] [18].
Table 3: Microwave-Assisted Cyclization Reaction Parameters
| Substrate Type | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Product Type | Reference |
|---|---|---|---|---|---|---|
| Iodoethoxyethanol | 130 | 5 | 500 | 91 | Five-membered cyclic ether | [18] |
| Iodoethoxyethanol | 150 | 10 | 400 | 85 | Spiroether | [18] |
| Iodoethoxyethanol | 120 | 15 | 600 | 88 | Bicyclic ether | [30] |
| Iodoethoxyethanol derivative | 140 | 8 | 450 | 93 | Tetrahydrofuran derivative | [31] |
Optimization of microwave-assisted cyclization reactions requires careful consideration of several parameters including temperature, irradiation time, microwave power, and vessel selection [32] [33]. The Arrhenius relationship suggests that every ten-degree increase in temperature approximately halves the reaction time, providing a useful guideline for reaction optimization [33]. For reactions involving iodoethoxyethanol derivatives, temperatures typically range from 120-150°C with irradiation times of 5-15 minutes [30] [31].
The solvent selection for microwave-assisted cyclization reactions significantly impacts both reaction efficiency and product distribution [30] [32]. Polar solvents such as dimethylformamide and acetonitrile effectively absorb microwave energy, leading to rapid heating and enhanced reaction rates [31] [33]. However, solvent-free conditions often provide superior results in terms of reaction selectivity and environmental impact, particularly for intramolecular cyclization reactions [29] [30].
Corrosive;Irritant